(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Description
“(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one” (hereafter referred to as Compound 9) is a chalcone derivative synthesized via the Claisen-Schmidt condensation of 2-acetyl-1-methylpyrrole with 5-(2,5-dichlorophenyl)furfural . Its structure features a conjugated enone system linking a phenyl group and a 5-(2,5-dichlorophenyl)furan moiety, with stereochemistry confirmed as the E-isomer. The presence of two chlorine atoms at the 2- and 5-positions of the phenyl ring enhances its lipophilicity and electronic properties, contributing to its biological activity .
Properties
IUPAC Name |
(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c20-14-6-9-17(21)16(12-14)19-11-8-15(23-19)7-10-18(22)13-4-2-1-3-5-13/h1-12H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVWAEMSSLABBF-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-43-3 | |
| Record name | 3-(5-(2,5-DICHLOROPHENYL)-2-FURYL)-1-PHENYL-2-PROPEN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrochalcones, which may have different biological activities.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to reduce the compound.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Products include furanones and other oxidized derivatives.
Reduction: Products include dihydrochalcones.
Substitution: Products vary depending on the substituents introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its anti-inflammatory effects may be due to inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chlorine and nitro substituents increase electrophilicity, enhancing interactions with microbial enzymes or DNA .
- Lipophilicity: The 2,5-dichlorophenyl group in Compound 9 confers higher hydrophobicity compared to mono-substituted analogs, improving membrane permeability .
Antifungal Efficacy
- Compound 9 demonstrated potent activity against Candida krusei (MIC: 1.56 µg/mL), outperforming ketoconazole (MIC: 6.25 µg/mL) .
- Compound 7 (4-chlorophenyl analog) showed higher apoptotic cell death (flow cytometry: 78% vs. 65% for 9 ), suggesting substituent position influences mechanistic pathways .
- Non-Genotoxicity: Both 9 and 7 were non-mutagenic in Ames tests (TA98/TA100 strains) .
Anticancer Activity
Structure-Activity Relationships (SAR)
- Chlorine Substitution: Dichloro derivatives (9) show broader antimicrobial activity than mono-chloro analogs (7) due to increased steric and electronic effects .
- Nitro vs. Trifluoromethyl : Nitro groups enhance anticancer selectivity, while trifluoromethyl groups improve metabolic stability .
Physicochemical and Spectroscopic Data
- X-ray Crystallography: Analogous chalcones (e.g., 3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one) reveal planar enone systems and π-π stacking influenced by substituent positions .
- IR Spectroscopy : Strong C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) are consistent across derivatives .
Biological Activity
Overview
(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is a synthetic compound belonging to the class of chalcones , which are known for their diverse biological activities. This compound features a furan ring and a dichlorophenyl substitution, making it a subject of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Synthesis
The synthesis of (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction . This reaction is performed between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide, usually in an ethanol or methanol solvent under controlled temperature conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Interaction : It has been shown to inhibit specific enzymes involved in inflammatory processes and cancer progression.
- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis, influencing cellular responses to external stimuli.
Antimicrobial Activity
Research indicates that (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. For example, it has shown activity comparable to established antifungal agents against Candida albicans and Candida parapsilosis.
Anti-inflammatory Activity
The compound's anti-inflammatory effects are likely due to its ability to inhibit pro-inflammatory cytokines and other mediators. Studies have indicated that it can significantly reduce inflammation markers in cellular models.
Anticancer Activity
Preliminary studies suggest that (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one may possess anticancer properties by inducing apoptosis in cancer cell lines. Its mechanism may involve the modulation of cell cycle regulators and apoptotic pathways.
Case Studies
-
Antifungal Efficacy : A study assessed the minimum inhibitory concentration (MIC) of the compound against various fungal strains. Results indicated that it had an MIC comparable to ketoconazole, suggesting potential for therapeutic use in fungal infections.
Compound MIC (μg/mL) (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one 1.23 Ketoconazole 1.20 -
Cytotoxicity Analysis : The cytotoxic effects on NIH/3T3 cell lines were evaluated, showing that at effective concentrations, the compound had minimal impact on normal cells compared to its antifungal activity.
Compound IC50 (μM) (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one 187.66 Doxorubicin >1000
Q & A
Basic: How can reaction conditions be optimized for synthesizing (2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one?
Methodological Answer:
Synthesis typically employs a Claisen-Schmidt condensation between 5-(2,5-dichlorophenyl)furan-2-carbaldehyde and acetophenone. Key parameters include:
- Catalysts: NaOH or KOH in ethanol (60–70°C) for base-mediated aldol condensation .
- Solvent Choice: Polar aprotic solvents (e.g., DMF or THF) enhance yield by stabilizing intermediates .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the (E)-isomer preferentially due to steric effects .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify olefinic protons (δ 7.2–7.8 ppm, doublets with J = 15–16 Hz for trans-configuration) and furan/dichlorophenyl protons .
- ¹³C NMR: Carbonyl carbon (δ ~190 ppm) and aromatic carbons (δ 110–150 ppm) confirm enone and aryl groups .
- IR Spectroscopy: Strong C=O stretch (~1650 cm⁻¹) and C=C (enone) absorption (~1600 cm⁻¹) .
- X-ray Crystallography: Resolves stereochemistry and dihedral angles between aromatic planes (e.g., furan vs. phenyl) .
Basic: What preliminary biological assays are suitable for screening its bioactivity?
Methodological Answer:
- Enzyme Inhibition: Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays, given structural similarity to chalcone derivatives .
- Antimicrobial Screening: Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) due to dichlorophenyl’s lipophilicity .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with IC₅₀ calculations .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?
Methodological Answer:
- Substituent Variation:
- Replace 2,5-dichlorophenyl with 3,4-dichloro or trifluoromethyl groups to modulate electron-withdrawing effects .
- Introduce methoxy groups on the phenyl ring to enhance solubility and target affinity .
- Bioisosteric Replacement: Substitute furan with thiophene or pyrrole to assess heterocycle effects on binding .
- In Silico Docking: Use AutoDock Vina to predict interactions with COX-2 (PDB: 5KIR) and prioritize derivatives .
Advanced: What computational methods predict this compound’s reactivity and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to assess charge transfer and stability .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD): Simulate binding to lipid bilayers (GROMACS) to evaluate membrane permeability .
Advanced: How can contradictory data in biological assays be resolved?
Methodological Answer:
- Dose-Response Validation: Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Off-Target Profiling: Use kinome-wide screening (Eurofins KinaseProfiler) to rule out nonspecific interactions .
- Metabolite Analysis: LC-MS/MS to detect degradation products (e.g., hydrolyzed enone) that may skew results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
